3-Iodo-5-nitrobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

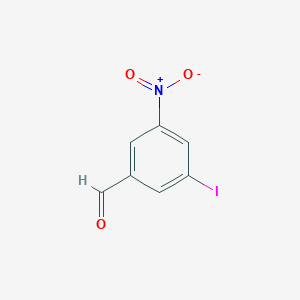

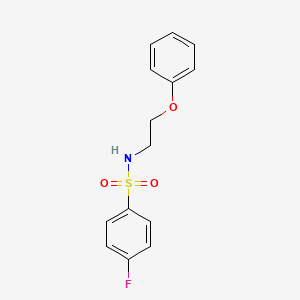

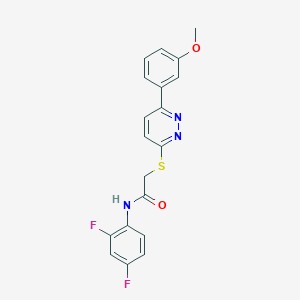

3-Iodo-5-nitrobenzaldehyde is a chemical compound with the molecular weight of 277.02 . It is a solid substance at ambient temperature . The IUPAC name for this compound is 3-iodo-5-nitrobenzaldehyde .

Molecular Structure Analysis

The InChI code for 3-Iodo-5-nitrobenzaldehyde is1S/C7H4INO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

3-Iodo-5-nitrobenzaldehyde is a solid substance at ambient temperature .Scientific Research Applications

1. Molecular Aggregation and Crystal Structure

3-Iodo-5-nitrobenzaldehyde has been studied for its role in molecular aggregation and crystal structure. In a study by Garden et al. (2004), 2-hydroxy-3-iodo-5-nitrobenzaldehyde was found to form sheets linked by C-H...O hydrogen bonds and iodo-nitro interactions, further linked by aromatic pi-pi stacking interactions. This indicates its potential utility in crystallography and molecular design (Garden et al., 2004).

2. Synthesis of Derivatives

The synthesis of various derivatives using 3-Iodo-5-nitrobenzaldehyde as an intermediate or starting material is a significant area of research. Yin Qun (2010) discussed the synthesis of 3-nitrocinnamic acid and 3-aminocinnamic acid using 3-nitrobenzaldehyde, suggesting its importance in organic synthesis (Yin Qun, 2010).

3. Photoreactive Properties

The photoreactive properties of nitrobenzaldehyde derivatives, closely related to 3-Iodo-5-nitrobenzaldehyde, have been explored. For instance, Galbavy et al. (2010) investigated 2-nitrobenzaldehyde as a chemical actinometer, suggesting potential applications of similar compounds in photochemistry (Galbavy et al., 2010).

4. Role in Chemical Synthesis

The compound has a role in the synthesis of various chemicals. For example, Lu Chun-xu (2007) discussed the synthesis of 3-nitrobenzaldehyde, a process that could potentially be adapted for related compounds like 3-Iodo-5-nitrobenzaldehyde (Lu Chun-xu, 2007).

5. Biomimetic Catalyst Applications

Research by She Yuanbin (2004) on green synthesis of p-nitrobenzaldehyde using metalloporphyrins as biomimetic catalysts might provide insights into similar applications for 3-Iodo-5-nitrobenzaldehyde (She Yuanbin, 2004).

Safety and Hazards

The safety information for 3-Iodo-5-nitrobenzaldehyde indicates that it is classified under the GHS07 hazard class . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P304+P340 (IF INHALED: remove person to fresh air and keep comfortable for breathing), and others .

properties

IUPAC Name |

3-iodo-5-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHQMPOORDLZLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])I)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-5-nitrobenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2440990.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B2440993.png)

![2-(4-ethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2440994.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2440996.png)

![[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2440997.png)

![1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2440999.png)